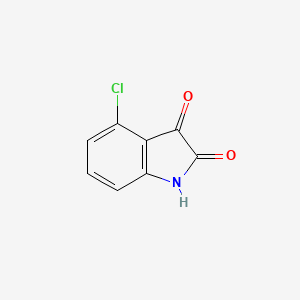

4-Chloroisatin

概要

説明

4-クロロ-1H-インドール-2,3-ジオンは、多くの天然物や医薬品に見られる重要な複素環系であるインドールの誘導体です。 インドール誘導体は、その多様な生物活性で知られており、潜在的な治療用途のために広く研究されてきました 。4-クロロ-1H-インドール-2,3-ジオンは、そのユニークな化学構造と反応性のために特に注目されています。

準備方法

合成経路と反応条件

4-クロロ-1H-インドール-2,3-ジオンの合成は、通常、インドール-2,3-ジオンの塩素化を伴います。一般的な方法の1つは、ピリジンなどの塩基の存在下、インドール-2,3-ジオンをチオニルクロリドと反応させることです。 反応は還流条件下で行われ、生成物は再結晶によって精製されます .

工業生産方法

4-クロロ-1H-インドール-2,3-ジオンの工業生産には、同様の合成経路が使用される場合がありますが、より大規模で行われます。連続フロー反応器や自動システムの使用は、生産プロセスの効率と収率を向上させることができます。 さらに、環境に優しい溶媒や触媒の使用など、グリーンケミストリーのアプローチが、合成の環境への影響を最小限に抑えるために検討されています .

化学反応の分析

Aldol Condensation Reactions

4-Chloroisatin participates in asymmetric aldol reactions with ketones (e.g., acetone) under organocatalysis. The 4-chloro substituent enhances enantioselectivity and yield compared to unsubstituted isatin :

- Example : Reaction with acetone using a β-amino amide organocatalyst yields 3-hydroxy-2-oxindoles with 94% enantiomeric excess (ee) .

- Mechanism : Enamine intermediates facilitate nucleophilic attack on the isatin carbonyl, followed by cyclization.

Spirocyclization Reactions

This compound undergoes triflic acid (TfOH)-promoted condensations with aryl ethers to form spirocyclic xanthenones :

- Gram-scale synthesis : Reacting this compound (1.0 g) with p-tolyl ether in TfOH yields spirocycle 9 in 99% yield .

- Mechanism : Protonation generates a carboxonium ion, which reacts with the aryl ether. Cyclization forms the spirocenter .

| Reactants | Catalyst | Yield (%) | Product |

|---|---|---|---|

| This compound + p-tolyl ether | TfOH | 99 | Spirocycle 9 |

Friedel-Crafts Alkylation

This compound reacts with electron-rich aromatics (e.g., indoles, pyrroles) in enantioselective Friedel-Crafts alkylations :

- Catalyst : Cu-Schiff base complexes with hexafluoroisopropanol additive achieve >90% ee for 3-aryl-3-hydroxy-2-oxindoles .

- Regioselectivity : The 4-chloro group directs nucleophilic attack to the C3 carbonyl, enabling efficient oxindole formation .

Nucleophilic Substitution

The chlorine at C4 and carbonyl groups are sites for nucleophilic substitution:

- With amines : this compound reacts with amines to form hydrazones or semicarbazones, used in antimicrobial agents .

- With organometallics : Grignard reagents attack the carbonyl, forming tertiary alcohols .

Heterocycle Formation

This compound serves as a precursor for bioactive heterocycles:

- 1,3-Dipolar cycloadditions : Reacts with allyl derivatives and oximes to form oxazolines .

- Quinazoline synthesis : Condenses with 4-chloroquinazoline in CuI/KHCO₃ systems, yielding fused heterocycles in 78–83% yields .

Metal-Catalyzed Cross-Couplings

This compound participates in copper-catalyzed couplings:

- Ullmann-type reactions : With aryl boronic acids, forming biaryl derivatives .

- Mechanistic note : CuI facilitates oxidative addition at the C4 chlorine, enabling coupling .

Table 1: Diastereoselectivity in Oxindole Formation

| Entry | Nucleophile | Product | Yield (%) | % ee |

|---|---|---|---|---|

| 4 | 11a | 13c | 78 | 86 |

| 5 | 11b | 14c | 90 | 94 |

| 6 | 11c | 15c | 97 | 99 |

Table 2: MAO Inhibition by this compound

| Target | IC₅₀ (μM) | Inhibition Type | Kᵢ (μM) |

|---|---|---|---|

| MAO-A | 0.812 | Competitive | 0.311 |

| MAO-B | 0.125 | Competitive | 0.033 |

科学的研究の応用

4-クロロ-1H-インドール-2,3-ジオンは、様々な分野における応用について広く研究されてきました。

化学: この化合物は、より複雑なインドール誘導体の合成のためのビルディングブロックとして使用されます。

生物学: 抗ウイルス剤、抗がん剤、抗菌剤としての可能性について調査されてきました。

医学: この化合物の誘導体は、がんや感染症などの様々な疾患の治療に有望な結果を示しています。

作用機序

4-クロロ-1H-インドール-2,3-ジオンの作用機序には、特定の分子標的や経路との相互作用が関与しています。この化合物は、酵素や受容体に結合し、それらの活性を調節して、様々な生物学的効果を引き出すことができます。 たとえば、がん細胞の増殖に関与する特定の酵素の活性を阻害することにより、抗がん効果を発揮する可能性があります .

6. 類似化合物の比較

類似化合物

インドール-2,3-ジオン: 4-クロロ-1H-インドール-2,3-ジオンの母体化合物であり、生物活性で知られています。

5-クロロ-1H-インドール-2,3-ジオン: インドール環の異なる位置に塩素原子を持つ類似の化合物です。

4-ブロモ-1H-インドール-2,3-ジオン: 類似の化学的性質を持つ臭素置換誘導体です.

独自性

4-クロロ-1H-インドール-2,3-ジオンは、その特定の置換パターンにより、独特の化学反応性と生物活性を発揮します。 インドール環の4位に塩素原子が存在することで、化合物の電子特性と、生物学的標的との相互作用に影響を与えます .

類似化合物との比較

Similar Compounds

Indole-2,3-dione: The parent compound of 4-chloro-1H-indole-2,3-dione, known for its biological activities.

5-chloro-1H-indole-2,3-dione: A similar compound with a chlorine atom at a different position on the indole ring.

4-bromo-1H-indole-2,3-dione: A bromine-substituted derivative with similar chemical properties.

Uniqueness

4-chloro-1H-indole-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom at the 4-position of the indole ring influences the compound’s electronic properties and its interactions with biological targets .

生物活性

4-Chloroisatin, a derivative of isatin, has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

- Molecular Formula : C_9H_6ClN_O

- Molecular Weight : 181.58 g/mol

- Appearance : Pale yellow crystalline solid

1. Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various bacteria and fungi. Research indicates that it can inhibit the growth of several pathogenic microorganisms. For instance:

- Bacterial Activity : In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria.

- Fungal Activity : It has demonstrated antifungal properties, making it a candidate for further exploration in treating fungal infections.

| Microorganism | Activity Observed |

|---|---|

| Staphylococcus aureus | Effective inhibition |

| Escherichia coli | Moderate inhibition |

| Candida albicans | Significant antifungal activity |

2. Anticancer Effects

Studies suggest that this compound may possess antiproliferative effects on certain cancer cell lines. Notably:

- Cell Lines Tested : Various cancer cell lines have been evaluated for their response to this compound.

- Mechanism of Action : The compound appears to disrupt cellular processes involved in cancer progression.

A study highlighted that this compound reduced cell viability in breast and prostate cancer cell lines significantly when compared to control groups.

| Cell Line | IC50 Value (µM) | Effect Observed |

|---|---|---|

| MCF-7 (breast cancer) | 15.2 | Reduced proliferation |

| PC-3 (prostate cancer) | 12.5 | Induced apoptosis |

3. Enzyme Inhibition

This compound has been identified as a potent inhibitor of monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases.

- Inhibition Potency : The compound showed competitive inhibition with IC50 values of 0.812 µM for MAO-A and 0.125 µM for MAO-B, indicating its potential use in treating conditions like depression and anxiety.

| Enzyme | IC50 Value (µM) | K_i Value (µM) |

|---|---|---|

| MAO-A | 0.812 | 0.311 |

| MAO-B | 0.125 | 0.033 |

Case Study 1: Anticancer Research

In a study published by the Journal of Medicinal Chemistry, researchers investigated the effects of this compound on various cancer cell lines. The findings indicated that the compound not only inhibited cell growth but also induced apoptosis through the activation of caspase pathways. This suggests a mechanism by which this compound could be developed as a therapeutic agent for cancer treatment.

Case Study 2: Antimicrobial Efficacy

A comprehensive study assessed the antimicrobial efficacy of this compound against clinical isolates of bacteria and fungi. The results demonstrated that it exhibited broad-spectrum activity, particularly against resistant strains of Staphylococcus aureus and Candida species, highlighting its potential as a lead compound in antibiotic development.

特性

IUPAC Name |

4-chloro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2/c9-4-2-1-3-5-6(4)7(11)8(12)10-5/h1-3H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYFISNDMZKGRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90212852 | |

| Record name | Indole-2,3-dione, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6344-05-4 | |

| Record name | 4-Chloroisatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006344054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6344-05-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49794 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole-2,3-dione, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHLOROISATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0NSS4B19Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。